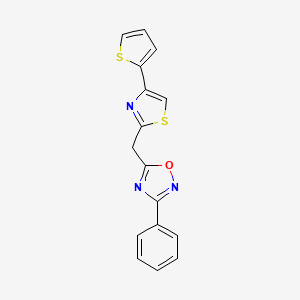

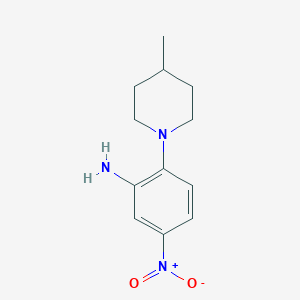

![molecular formula C15H13NO5 B2517340 Methyl 4-[(4-nitrophenoxy)methyl]benzoate CAS No. 324544-87-8](/img/structure/B2517340.png)

Methyl 4-[(4-nitrophenoxy)methyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-[(4-nitrophenoxy)methyl]benzoate” is a chemical compound with the molecular formula C14H11NO5 . It has a molecular weight of 273.247 . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “Methyl 4-[(4-nitrophenoxy)methyl]benzoate” consists of a benzoate ester group (C6H5COO-) and a nitrophenol group (C6H4NO2), connected by a methylene bridge (-CH2-) . The presence of the nitro group (-NO2) and the ester group (-COO-) can significantly affect the compound’s reactivity .Physical And Chemical Properties Analysis

“Methyl 4-[(4-nitrophenoxy)methyl]benzoate” is a pale-yellow to yellow-brown solid . The InChI key for this compound is PPRYORMDEJTYDQ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

Methyl 4-[(4-nitrophenoxy)methyl]benzoate serves as a crucial intermediate for synthesizing various chemical compounds. One notable example is its use in the total synthesis of bisbibenzyls, compounds known for their diverse biological activities. The synthesis process involves condensation reactions and has been optimized to enhance yield by selecting specific catalysts and condensing agents, as well as adjusting material input ratios and reaction times (Lou Hong-xiang, 2012).

Chemical Properties and Binding Studies

The compound and its derivatives have been extensively studied for their chemical properties and interactions. For instance, the binding studies of 1,4-bis((4-nitrophenoxy)methyl)benzoene and its derivative with DNA highlighted their role as strong ds.DNA binders and replication quenchers. The binding mode is proposed to be threading intercalation, based on molecular structures and electrochemical analysis (A. Haider et al., 2011).

Applications in Polymerization and Sensing

The compound's derivatives find applications in advanced material science, such as in photopolymerization processes. A derivative, proposed as a photoiniferter, decomposes under UV irradiation to generate corresponding radicals, crucial for initiating polymerization processes (Y. Guillaneuf et al., 2010). Additionally, certain derivatives have been reported as fluoride chemosensors, demonstrating significant colorimetric and spectroscopic changes upon fluoride ion interaction, making them potential candidates for sensing applications (Jiantao Ma et al., 2013).

Liquid Crystal Research

Methyl 4-[(4-nitrophenoxy)methyl]benzoate derivatives also contribute to the field of liquid crystals. Their structural modifications, such as the introduction of lateral methyl groups, have been studied to understand their influence on mesophase behavior, offering insights into designing materials with specific thermal and optical properties (G. Saad et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-[(4-nitrophenoxy)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-15(17)12-4-2-11(3-5-12)10-21-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBWUFQHVAYJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-nitrophenoxy)methyl]benzoate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)

![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)

![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)